molecular formula C19H16N2O3 B2879875 3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 956363-45-4

3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No. B2879875
CAS RN: 956363-45-4
M. Wt: 320.348
InChI Key: KWMBECWNLDCJTA-VAWYXSNFSA-N
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Description

3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPA belongs to the class of pyrazole derivatives, and its unique chemical structure has shown promising results in various studies.

Scientific Research Applications

Cardiovascular Research

Lastly, the potential cardiovascular benefits of this compound, such as its effect on cholesterol levels and heart health, make it a candidate for cardiovascular research. It could be part of studies aiming to find new treatments for heart diseases.

Each of these applications offers a unique avenue for scientific exploration and underscores the versatility of 3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid in research. While the search did not yield specific studies on this exact compound, the applications mentioned are based on the known activities of structurally similar compounds and the typical roles of phenolic compounds in pharmacological research .

properties

IUPAC Name

(E)-3-[3-(2-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-24-17-10-6-5-9-16(17)19-14(11-12-18(22)23)13-21(20-19)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMBECWNLDCJTA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C2=NN(C=C2/C=C/C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid

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